molecular formula C85H149N31O24 B589791 H-Ile-ala-ala-gly-arg-thr-gly-arg-arg-gln-ala-ile-his-asp-ile-leu-val-ala-ala-OH CAS No. 126370-52-3

H-Ile-ala-ala-gly-arg-thr-gly-arg-arg-gln-ala-ile-his-asp-ile-leu-val-ala-ala-OH

Cat. No.: B589791
CAS No.: 126370-52-3
M. Wt: 1989.32
InChI Key: HXPQOINZWQQAME-RCRMGKKBSA-N
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Description

The compound H-Ile-ala-ala-gly-arg-thr-gly-arg-arg-gln-ala-ile-his-asp-ile-leu-val-ala-ala-OH is a peptide sequence composed of 20 amino acids. Peptides like this one are crucial in various biological processes and have significant applications in scientific research, particularly in the fields of biochemistry, pharmacology, and molecular biology. This specific sequence is known for its role as a cyclic adenosine monophosphate (cAMP)-dependent protein kinase inhibitory peptide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides such as H-Ile-ala-ala-gly-arg-thr-gly-arg-arg-gln-ala-ile-his-asp-ile-leu-val-ala-ala-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes:

    Deprotection: Removing the protecting group from the amino terminus of the resin-bound amino acid.

    Coupling: Adding the next amino acid in the sequence, which is activated by coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide).

    Cleavage: Once the full sequence is assembled, the peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the production of peptides can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple sequences simultaneously, ensuring high throughput and consistency. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Peptides like H-Ile-ala-ala-gly-arg-thr-gly-arg-arg-gln-ala-ile-his-asp-ile-leu-val-ala-ala-OH can undergo various chemical reactions, including:

    Oxidation: This can occur at methionine or cysteine residues if present, leading to the formation of sulfoxides or disulfides.

    Reduction: Disulfide bonds can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted through site-directed mutagenesis to study the structure-function relationship.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide (H₂O₂) or performic acid.

    Reducing agents: DTT or β-mercaptoethanol.

    Coupling reagents: HBTU, DIC, or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products

The major products of these reactions depend on the specific modifications made. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.

Scientific Research Applications

Chemistry

In chemistry, peptides like H-Ile-ala-ala-gly-arg-thr-gly-arg-arg-gln-ala-ile-his-asp-ile-leu-val-ala-ala-OH are used as models to study protein folding, stability, and interactions. They serve as substrates in enzymatic assays to understand enzyme specificity and kinetics.

Biology

In biological research, this peptide can be used to investigate signal transduction pathways, particularly those involving cAMP-dependent protein kinases. It helps in elucidating the mechanisms of cellular responses to various stimuli.

Medicine

Medically, peptides are explored for their therapeutic potential. This specific peptide could be investigated for its role in modulating kinase activity, which is crucial in many diseases, including cancer and metabolic disorders.

Industry

In the industrial sector, peptides are used in the development of diagnostic tools and as components in biotechnological applications, such as biosensors and drug delivery systems.

Mechanism of Action

The mechanism of action of H-Ile-ala-ala-gly-arg-thr-gly-arg-arg-gln-ala-ile-his-asp-ile-leu-val-ala-ala-OH involves its interaction with cAMP-dependent protein kinases. By binding to these kinases, the peptide inhibits their activity, thereby modulating the phosphorylation of target proteins. This inhibition can affect various cellular processes, including metabolism, gene expression, and cell cycle progression.

Comparison with Similar Compounds

Similar Compounds

    H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH: (Semaglutide)

    H-His-2-methyl-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-2-methyl-Ala-Arg-CONH₂: (Taspoglutide)

Uniqueness

Compared to similar peptides, H-Ile-ala-ala-gly-arg-thr-gly-arg-arg-gln-ala-ile-his-asp-ile-leu-val-ala-ala-OH is unique due to its specific sequence and its role as a cAMP-dependent protein kinase inhibitor. This specificity allows it to be used in targeted studies of kinase activity and regulation, which is not always possible with other peptides.

Conclusion

The peptide This compound is a valuable tool in scientific research due to its ability to inhibit cAMP-dependent protein kinases Its synthesis, chemical reactivity, and applications in various fields make it a compound of significant interest

Properties

IUPAC Name

3-[[2-[[2-[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[2-[(2-amino-3-methylpentanoyl)amino]propanoylamino]propanoylamino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-[[1-[[1-[[1-[[1-(1-carboxyethylamino)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C85H149N31O24/c1-17-40(8)61(87)77(134)103-44(12)67(124)101-43(11)66(123)98-35-58(119)107-51(24-21-29-96-84(90)91)73(130)116-65(48(16)117)78(135)99-36-59(120)106-50(23-20-28-95-83(88)89)71(128)108-52(25-22-30-97-85(92)93)72(129)109-53(26-27-57(86)118)70(127)102-46(14)69(126)114-63(41(9)18-2)80(137)112-55(32-49-34-94-37-100-49)74(131)110-56(33-60(121)122)76(133)115-64(42(10)19-3)81(138)111-54(31-38(4)5)75(132)113-62(39(6)7)79(136)104-45(13)68(125)105-47(15)82(139)140/h34,37-48,50-56,61-65,117H,17-33,35-36,87H2,1-16H3,(H2,86,118)(H,94,100)(H,98,123)(H,99,135)(H,101,124)(H,102,127)(H,103,134)(H,104,136)(H,105,125)(H,106,120)(H,107,119)(H,108,128)(H,109,129)(H,110,131)(H,111,138)(H,112,137)(H,113,132)(H,114,126)(H,115,133)(H,116,130)(H,121,122)(H,139,140)(H4,88,89,95)(H4,90,91,96)(H4,92,93,97)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPQOINZWQQAME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C85H149N31O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657567
Record name Isoleucylalanylalanylglycylarginylthreonylglycylarginylarginylglutaminylalanylisoleucylhistidyl-alpha-aspartylisoleucylleucylvalylalanylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1989.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126370-52-3
Record name Isoleucylalanylalanylglycylarginylthreonylglycylarginylarginylglutaminylalanylisoleucylhistidyl-alpha-aspartylisoleucylleucylvalylalanylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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